Ifupinostat

Description

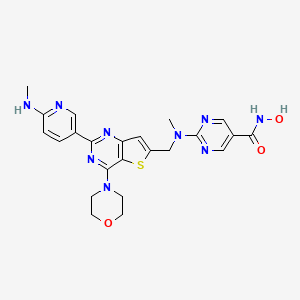

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZFXHSPBBPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235449-52-1 | |

| Record name | BEBT-908 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEBT-908 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ifupinostat: A Technical Guide to its Dual PI3K/HDAC Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifupinostat (also known as BEBT-908) is a novel, first-in-class small molecule inhibitor that demonstrates a potent dual-targeting mechanism against Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs).[1] This dual inhibition strategy is designed to simultaneously disrupt two critical oncogenic signaling pathways involved in cancer cell proliferation, survival, and epigenetic regulation. Preclinical and clinical studies have shown that this compound and similar dual PI3K/HDAC inhibitors, such as CUDC-907 (fimepinostat), exhibit significant anti-tumor activity across a range of hematological malignancies and solid tumors.[2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism: Dual Inhibition of PI3K and HDAC

The rationale for the dual targeting of PI3K and HDACs stems from the synergistic anti-cancer effects observed when inhibitors of these two pathways are combined.[4] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2] HDACs, on the other hand, are a class of enzymes that play a key role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[5] Overexpression of certain HDACs in cancer cells can lead to the silencing of tumor suppressor genes.[6]

This compound's single-molecule structure is designed to concurrently inhibit both PI3K, primarily the p110α isoform, and Class I and II HDACs.[2][7] This dual action leads to a multi-pronged attack on cancer cells:

-

Inhibition of the PI3K/AKT/mTOR Pathway: By blocking PI3K, this compound prevents the phosphorylation of AKT, a key downstream effector. This, in turn, inhibits the mTOR signaling complex, leading to decreased protein synthesis and cell growth.[8]

-

Reactivation of Tumor Suppressor Genes: Through HDAC inhibition, this compound promotes the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes that can induce cell cycle arrest and apoptosis.[5][6]

-

Induction of Apoptosis and Cell Cycle Arrest: The combined effect of PI3K and HDAC inhibition results in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately leading to programmed cell death.[1] Furthermore, this compound has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases.[1][5]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound (BEBT-908) and the closely related dual inhibitor CUDC-907.

Table 1: In Vitro Inhibitory Activity (IC50)

| Compound | Target | Cell Line | Cancer Type | IC50 (nM) |

| BEBT-908 | PI3K/HDAC | Various DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Nanomolar range |

| CUDC-907 | PI3Kα | - | - | 19 |

| HDAC1 | - | - | 1.7 | |

| HDAC2 | - | - | 5.0 | |

| HDAC3 | - | - | 1.8 | |

| HDAC10 | - | - | 2.8 | |

| SK-N-SH | Neuroblastoma | 72h | Not specified | |

| SK-N-BE(2) | Neuroblastoma | 72h | Not specified | |

| IMR32 | Neuroblastoma | 72h | Not specified |

Data for BEBT-908 is described as being in the nanomolar range against DLBCL cell lines.[1] Specific IC50 values for BEBT-908 against a wider range of cell lines are still emerging in the literature. CUDC-907 data is provided for a comparable dual inhibitor.[5]

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Cancer Model | Dosing | Outcome |

| BEBT-908 | H2122 Tumors (SCID mice) | Intravenous injections | Significant tumor growth inhibition |

| HCT116 Tumors (nude mice) | Intravenous injections | Significant tumor growth inhibition | |

| MC38 Tumors (C57BL/6 mice) | Intravenous injections | Significant tumor growth inhibition | |

| CUDC-907 | SKOV3 Xenograft (nude mice) | 100 mg/kg/day (14 days) | Significant inhibition of tumor progression |

| NB Xenografts (nude mice) | Not specified (10 days) | Significant inhibition of tumor growth and weight | |

| Daudi NHL Xenograft (mice) | 25, 50, 100 mg/kg (oral) | Dose-dependent tumor growth inhibition | |

| Pancreatic Xenograft (nude mice) | 300 mg/kg once daily (19 days) | Significantly reduced tumor growth |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

PI3K and HDAC Enzyme Activity Assays

These assays are crucial for determining the direct inhibitory effect of this compound on its target enzymes.

a) PI3K Activity Assay (Luminescent)

This protocol is adapted from commercially available kits that measure ADP production as an indicator of kinase activity.

-

Reagent Preparation:

-

Prepare PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).

-

Prepare a lipid substrate mixture in the reaction buffer.

-

Dilute the PI3K enzyme in the reaction buffer/lipid substrate mixture.

-

Prepare a solution of ATP (e.g., 250µM in water).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure (384-well plate format):

-

Add 0.5 µl of this compound dilution or vehicle control to the wells.

-

Add 4 µl of the enzyme/lipid mixture.

-

Initiate the reaction by adding 0.5 µl of the ATP solution.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to deplete unused ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

b) HDAC Activity Assay (Fluorometric)

This protocol is based on the use of a fluorogenic HDAC substrate.

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer.

-

Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a stock solution of a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Prepare a developer solution (e.g., trypsin in assay buffer).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure (96-well plate format):

-

Add HDAC Assay Buffer, this compound dilutions, and the HDAC enzyme source (purified enzyme or nuclear extract) to the wells.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

-

Data Analysis:

-

Measure fluorescence using a microplate reader (e.g., excitation 350-380 nm, emission 440-460 nm).

-

The fluorescence intensity is proportional to the HDAC activity.

-

Calculate the IC50 value of this compound.[13]

-

Cell Viability Assay (MTS/MTT)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

-

MTS/MTT Addition:

-

For MTS assay: Add MTS reagent directly to the cell culture medium and incubate for 1-4 hours at 37°C.[14]

-

For MTT assay: Add MTT reagent to the culture medium and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

-

Western Blot Analysis

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/HDAC signaling pathways following treatment with this compound.

-

Sample Preparation:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, acetylated-H3, total H3, c-Myc, PARP) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound to the treatment group via the appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and schedule. The control group receives the vehicle.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Analyze the data for statistical significance.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.

References

- 1. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth [mdpi.com]

- 5. The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. bio-rad.com [bio-rad.com]

- 17. bosterbio.com [bosterbio.com]

a first-in-class dual phosphoinositide 3-kinase α (PI3Kα)/histone deacetylase (HDAC) inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fimepinostat (formerly CUDC-907) is a first-in-class, orally bioavailable small molecule engineered to simultaneously inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. This dual-targeting approach is designed to potently suppress multiple oncogenic signaling pathways, offering a promising therapeutic strategy for a range of hematological malignancies and solid tumors. The rationale for developing a dual inhibitor stems from preclinical evidence demonstrating synergistic anti-cancer activity when targeting both the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer, and HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Fimepinostat has been granted Fast Track designation by the U.S. Food and Drug Administration for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

Fimepinostat exerts its anti-neoplastic effects through the concurrent inhibition of Class I PI3K isoforms and Class I and II HDACs.

PI3K Inhibition: By targeting the p110α subunit of PI3K, fimepinostat blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1), leading to the suppression of the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, survival, and metabolism.

HDAC Inhibition: Fimepinostat inhibits the activity of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This results in a more open chromatin structure, altering gene expression. A key consequence of HDAC inhibition by fimepinostat is the transcriptional repression of the MYC oncogene, a critical driver of cell proliferation and a hallmark of many cancers. Furthermore, HDAC inhibition can induce cell cycle arrest and apoptosis through the altered expression of various regulatory proteins.

The dual inhibition of PI3K and HDAC pathways by fimepinostat leads to a multi-pronged attack on cancer cells, including the induction of apoptosis, cell cycle arrest, and the downregulation of key oncogenic drivers like MYC.[1]

Caption: Dual mechanism of action of Fimepinostat (CUDC-907).

Preclinical Data

Fimepinostat has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines in vitro and has shown significant anti-tumor efficacy in in vivo models.

Enzymatic Inhibition

The inhibitory activity of fimepinostat against various PI3K isoforms and HDAC enzymes has been characterized in cell-free assays.

| Target Enzyme | IC50 (nM) |

| PI3K Isoforms | |

| PI3Kα | 19 |

| PI3Kβ | 54 |

| PI3Kδ | 39 |

| PI3Kγ | 311 |

| HDAC Enzymes | |

| HDAC1 | 1.7 |

| HDAC2 | 5.0 |

| HDAC3 | 1.8 |

| HDAC6 | 27 |

| HDAC8 | 191 |

| HDAC10 | 2.8 |

| HDAC11 | 5.4 |

| Data compiled from multiple sources.[2] |

In Vitro Anti-proliferative Activity

Fimepinostat has shown potent growth-inhibitory effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| B-cell Lymphoma | ||

| Granta 519 | Mantle Cell Lymphoma | 7 |

| DOHH2 | Follicular Lymphoma | 1 |

| RL | Follicular Lymphoma | 2 |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 4 |

| SuDHL4 | Diffuse Large B-cell Lymphoma | 3 |

| Daudi | Burkitt's Lymphoma | 15 |

| Raji | Burkitt's Lymphoma | 9 |

| Multiple Myeloma | ||

| RPMI8226 | Multiple Myeloma | 2 |

| OPM-2 | Multiple Myeloma | 1 |

| ARH77 | Multiple Myeloma | 5 |

| Acute Myeloid Leukemia | ||

| MOLM-13 | AML | 12.4 |

| Neuroblastoma | ||

| SK-N-SH | Neuroblastoma | 46.22 |

| SH-SY5Y | Neuroblastoma | 20.23 |

| SK-N-AS | Neuroblastoma | 15.55 |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | 5.53 |

| IMR32 | Neuroblastoma (MYCN-amplified) | 10.45 |

| Data compiled from multiple sources.[1][2] |

In Vivo Anti-tumor Efficacy

Fimepinostat has demonstrated significant anti-tumor activity in various xenograft models. Oral administration of fimepinostat has been shown to be more efficacious than single-agent PI3K or HDAC inhibitors.[2]

| Xenograft Model | Cancer Type | Dosing | Outcome |

| SU-DHL4 | Diffuse Large B-cell Lymphoma | 100 mg/kg, p.o. | Tumor regression or stasis |

| A549 | Non-small Cell Lung Cancer (KRAS-mutant) | 100 mg/kg, p.o. | Tumor stasis |

| MV4-11 | Acute Myeloid Leukemia | 150 mg/kg | Modest antileukemic activity |

| SKOV3 | Ovarian Cancer | 100 mg/kg/d for 14 days | Inhibited tumor progression |

| Data compiled from multiple sources.[1][2] |

Clinical Studies

Fimepinostat has been evaluated in Phase I and II clinical trials for patients with relapsed or refractory lymphoma and multiple myeloma. These studies have demonstrated a manageable safety profile and promising preliminary activity, particularly in patients with DLBCL. The maximum tolerated dose (MTD) has been determined for various dosing schedules, with common drug-related adverse events including diarrhea, hyperglycemia, and fatigue.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® 3D)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,500 cells/well for spheroid formation and incubate for 2 days.

-

Compound Treatment: Dilute fimepinostat to the desired concentrations in culture medium and add to the wells.

-

Incubation: Incubate the plate for 3 days.

-

Assay: Use the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions to measure cell viability based on luminescence.[3]

Western Blot Analysis

-

Cell Lysis: Treat cells with various concentrations of fimepinostat for 36 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p-AKT, total AKT, acetyl-Histone H3, c-Myc) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with different concentrations of fimepinostat for 36 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) for 30 minutes at room temperature in the dark, following the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells with various concentrations of fimepinostat for 24 hours. Harvest the cells and fix them in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Caption: General experimental workflow for in vitro evaluation.

In Vivo Xenograft Model

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.

-

Drug Administration: Administer fimepinostat orally (e.g., 100 mg/kg/day) or vehicle control for a specified period (e.g., 14 days).

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

Fimepinostat (CUDC-907) represents a novel and promising therapeutic agent that uniquely combines PI3Kα and HDAC inhibition in a single molecule. Its ability to simultaneously target two critical oncogenic pathways provides a strong rationale for its continued development in a variety of cancer types. The preclinical data demonstrate potent anti-tumor activity, and early clinical studies have shown encouraging results. This technical guide provides a comprehensive overview of the core data and methodologies associated with fimepinostat, serving as a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Ifupinostat (BEBT-908): A Technical Guide to Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifupinostat (BEBT-908) is a first-in-class small molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). Preclinical studies have demonstrated its potent anti-tumor activity across a range of hematological malignancies and solid tumors. Developed by Guangzhou BeBetter Medicine Technology Co., Ltd., this compound has shown promise in overcoming the limitations of single-agent therapies by synergistically disrupting critical cancer signaling pathways. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and what is known about its pharmacokinetic profile. Methodologies for key experiments are detailed to facilitate reproducibility and further investigation by the scientific community.

Mechanism of Action

This compound exerts its anti-neoplastic effects through the simultaneous inhibition of PI3K and HDAC enzymes. This dual inhibition leads to a multi-pronged attack on cancer cell proliferation, survival, and metabolism.

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth and survival. By inhibiting PI3K, this compound blocks the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis.[1]

HDACs are crucial for the epigenetic regulation of gene expression. Their inhibition by this compound results in the hyperacetylation of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes and the downregulation of oncogenes.[1]

A key downstream effect of this compound's dual activity is the downregulation of the c-Myc oncogene.[2][3] This, in turn, has been shown to contribute to the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2][3] The induction of ferroptosis by this compound may also promote a pro-inflammatory tumor microenvironment, potentially enhancing anti-tumor immune responses.[4]

Beyond the core PI3K and HDAC pathways, preclinical evidence suggests that this compound also modulates other oncogenic signaling cascades, including JAK/STAT3, MAPK/ERK, and NF-κB.[5]

Figure 1: this compound's dual inhibition of PI3K and HDAC.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a variety of cancer cell lines, particularly those of hematological origin.

Cell Viability and IC50 Values

This compound exhibits nanomolar IC50 values against diffuse large B-cell lymphoma (DLBCL) cell lines.[5] While a key publication detailing specific IC50 values has been retracted, other sources indicate potent activity in various cancer types.[6]

| Target/Cell Line | IC50 (nM) | Cancer Type |

| Enzymes | ||

| HDAC1 | 0.9-2.7 | - |

| HDAC2 | 0.9-2.7 | - |

| HDAC3 | 0.9-2.7 | - |

| HDAC10 | 0.9-2.7 | - |

| HDAC11 | 0.9-2.7 | - |

| PI3Kα | 9.3 | - |

| Cell Lines | ||

| H1975 | 4.3-11.3 | Lung Cancer |

| PC-9 | 4.3-11.3 | Lung Cancer |

| H358 | 4.3-11.3 | Lung Cancer |

| H460 | 4.3-11.3 | Lung Cancer |

| Calu-6 | 4.3-11.3 | Lung Cancer |

| EL4 | Potent (specific value not reported) | T-cell Lymphoma |

| A20 | Potent (specific value not reported) | B-cell Lymphoma |

| NB4 | Potent (specific value not reported) | Leukemia |

Note: The retraction of a key paper by Li et al. (2017) limits the availability of a broader range of specific IC50 values.

Apoptosis and Cell Cycle Arrest

Flow cytometry analysis has shown that this compound induces apoptosis and causes cell cycle arrest at the G1 phase in hematologic tumor cells, including EL4, NB4, and A20 cell lines.[1][5] This is consistent with its mechanism of action, which involves the upregulation of tumor suppressor genes and the inhibition of pro-survival signaling pathways.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft and orthotopic models.

Hematological Malignancies

In xenograft models using EL4 (T-cell lymphoma) and A20 (B-cell lymphoma) cell lines, this compound significantly inhibited tumor proliferation.[1]

Of particular note is its efficacy in a brain orthotopic lymphoma model. This compound exhibited excellent blood-brain barrier (BBB) penetration, leading to the inhibition of tumor growth and prolonged survival of the host mice.[2][3] This is a critical finding for the potential treatment of primary central nervous system lymphoma (PCNSL).[2][3]

Solid Tumors

This compound has also shown efficacy against solid tumors. In vivo studies using H2122 (lung cancer), HCT116 (colorectal cancer), and MC38 (colon adenocarcinoma) xenograft models, treatment with this compound resulted in the inhibition of tumor growth.[6]

| Model | Cancer Type | Mouse Strain | Efficacy |

| EL4 Xenograft | T-cell Lymphoma | Not Specified | Significant tumor proliferation inhibition[1] |

| A20 Xenograft | B-cell Lymphoma | Not Specified | Significant tumor proliferation inhibition[1] |

| Brain Orthotopic Lymphoma | CNS Lymphoma | Not Specified | Tumor growth inhibition and prolonged survival[2][3] |

| H2122 Xenograft | Lung Cancer | SCID | Tumor growth inhibition[6] |

| HCT116 Xenograft | Colorectal Cancer | Nude | Tumor growth inhibition[6] |

| MC38 Xenograft | Colon Adenocarcinoma | C57BL/6 | Tumor growth inhibition[6] |

Note: Specific quantitative data on tumor growth inhibition percentages are not consistently available in the public domain.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical models are not widely published. However, studies have highlighted its favorable in vivo distribution and excellent penetration of the blood-brain barrier.[2][3] Pharmacokinetic and pharmacodynamic profiles were assessed in preclinical studies using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3]

For context, a study on other novel dual PI3K/HDAC inhibitors reported the following pharmacokinetic parameters in mice after a 6 mg/kg intravenous administration, which may provide a general reference for this class of compounds.

| Parameter | Value (Compound I) | Value (Compound II) |

| Cmax (ng/mL) | 8310 | Not Reported |

| AUC∞ (h·ng/mL) | 1605 | 4880 |

| Clearance (mL/min·kg) | 3820 | 1240 |

| Data from a study on different dual PI3K/HDAC inhibitors and should be considered for reference only.[5] |

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound. These are based on published descriptions and general laboratory protocols.

Cell Viability Assay

The anti-proliferative effects of this compound were evaluated using MTS assays.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density optimized for each cell line and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Following incubation, MTS reagent is added to each well.

-

Incubation and Measurement: Plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured using a microplate reader at a wavelength of 490 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Figure 2: General workflow for a cell viability assay.

Western Blot Analysis

Western blotting was used to assess the impact of this compound on key signaling proteins.[1][2]

-

Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-AKT, acetylated histones, c-Myc) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Cells are treated with this compound for the desired time, then harvested (including floating and adherent cells).

-

Staining for Apoptosis: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Staining for Cell Cycle: Cells are fixed in cold ethanol, treated with RNase to remove RNA, and stained with PI. The DNA content is proportional to the PI fluorescence intensity.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the percentage of cells in each apoptotic state or cell cycle phase.

In Vivo Xenograft and Orthotopic Models

-

Cell Implantation: For subcutaneous xenografts, a suspension of cancer cells (e.g., EL4, A20, H2122, HCT116, MC38) is injected into the flank of immunodeficient mice.[1][6] For orthotopic brain models, lymphoma cells are stereotactically injected into the brain of the mice.[2][3]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or vehicle is administered according to a predetermined schedule and route (e.g., intravenous injection).

-

Monitoring: Tumor volume is measured regularly with calipers for subcutaneous models. For orthotopic models, tumor burden may be monitored by bioluminescence imaging, and animal health and survival are recorded.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry (IHC) or Western blotting.[2]

Figure 3: General workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound (BEBT-908) strongly support its development as a novel anti-cancer agent. Its dual inhibitory mechanism against PI3K and HDAC provides a synergistic approach to targeting fundamental cancer pathways, leading to potent in vitro and in vivo activity in a range of malignancies. The ability of this compound to penetrate the blood-brain barrier and show efficacy in an orthotopic CNS lymphoma model is particularly noteworthy. While more detailed quantitative data, especially regarding its pharmacokinetic profile, would further strengthen its preclinical package, the existing evidence has justified its advancement into clinical trials. Further research into the interplay between PI3K/HDAC inhibition, c-Myc downregulation, and ferroptosis will likely provide deeper insights into its mechanism of action and may inform rational combination strategies in the future.

References

- 1. Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ifupinostat for Relapsed/Refractory Diffuse Large B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ifupinostat (also known as BEBT-908 and CUDC-907), a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), for the treatment of relapsed/refractory diffuse large B-cell lymphoma (DLBCL). This document details the preclinical and clinical data, mechanism of action, and relevant experimental methodologies.

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways in DLBCL: the PI3K/AKT/mTOR signaling cascade and the epigenetic regulation mediated by HDACs. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in DLBCL cell lines and in vivo models. Clinical trials have shown promising efficacy and a manageable safety profile for this compound, both as a monotherapy and in combination with rituximab, in patients with relapsed/refractory DLBCL.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of Class I PI3Ks (with high potency against the α isoform) and Class I and II HDAC enzymes.[1][2][3] This concurrent blockade disrupts multiple, interconnected signaling networks crucial for the survival and proliferation of DLBCL cells.[4]

The primary mechanisms include:

-

Downregulation of the PI3K/AKT/mTOR Pathway: Inhibition of PI3Kα blocks the phosphorylation of AKT and downstream effectors like mTOR, S6, and 4EBP1, which are critical for cell growth, proliferation, and survival.[1]

-

HDAC Inhibition and Epigenetic Modulation: By inhibiting HDACs, this compound leads to the hyperacetylation of histone and non-histone proteins. This alters gene expression, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.[1][4]

-

MYC Downregulation: A key consequence of dual PI3K and HDAC inhibition is the synergistic downregulation of the MYC proto-oncogene, a critical driver in many DLBCL subtypes.[2][5] This occurs through both the suppression of MYC transcription and a reduction in MYC protein stability.[2][5]

-

Induction of Apoptosis and Cell Cycle Arrest: The combined effects on these pathways lead to the induction of apoptosis, evidenced by caspase and PARP cleavage, and cell cycle arrest at the G1 phase.[6][7]

-

Inhibition of Other Oncogenic Pathways: this compound has also been shown to inhibit other survival pathways, including JAK/STAT3, MAPK/ERK, and NF-κB.[6]

-

Induction of Ferroptosis: Recent studies indicate that this compound can induce ferroptosis, an iron-dependent form of programmed cell death, by downregulating c-Myc.[8]

References

- 1. CUDC-907 in relapsed/refractory diffuse large B-cell lymphoma, including patients with MYC-alterations: results from an expanded phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 8. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Ifupinostat: A Dual Inhibitor of PI3Kα and HDAC in Oncology

A Technical Guide to Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifupinostat (also known as BEBT-908) is a novel, first-in-class small molecule inhibitor that demonstrates a unique dual-targeting mechanism of action against two critical pathways in cancer progression: the phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway and histone deacetylases (HDACs).[1] This dual inhibition results in synergistic anti-tumor effects, making this compound a promising therapeutic agent in oncology, particularly for hematological malignancies such as relapsed or refractory diffuse large B-cell lymphoma (r/r DLBCL).[1][2] This technical guide provides an in-depth overview of this compound's therapeutic targets, mechanism of action, and the experimental methodologies used to elucidate its effects.

Core Therapeutic Targets and Mechanism of Action

This compound simultaneously targets the catalytic activity of PI3Kα and the enzymatic function of HDACs. This dual inhibition disrupts fundamental cellular processes that are often dysregulated in cancer.

PI3Kα Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The alpha isoform of PI3K (PI3Kα) is frequently mutated or overactivated in various cancers. By inhibiting PI3Kα, this compound blocks the phosphorylation of key downstream effectors, including AKT and 4E-BP1, leading to the suppression of pro-survival signals.

HDAC Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from histones and other non-histone proteins. In cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes and the activation of oncogenes. This compound's inhibition of HDACs results in the hyperacetylation of histones (such as H3) and other proteins like p53 and tubulin. This epigenetic modulation can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

The concurrent inhibition of both PI3Kα and HDACs by this compound leads to a multi-pronged attack on cancer cells, impacting cell proliferation, survival, and epigenetic regulation.

Quantitative Data

The following tables summarize the in vitro potency of this compound (BEBT-908) and provide an overview of a key clinical trial.

Table 1: In Vitro Potency of this compound (BEBT-908) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Nanomolar range | [3] |

| Daudi | Burkitt's Lymphoma | 0.8 | [4] |

| HCT116 | Colorectal Carcinoma | 4 | [4] |

Note: Specific IC50 values for a broader range of DLBCL cell lines were stated to be in the nanomolar range but were not individually specified in the reviewed literature.

Table 2: this compound (BEBT-908) Clinical Trial in r/r DLBCL (NCT06164327)

| Parameter | Details | Reference |

| Phase | Phase Ib/II | [2] |

| Indication | Relapsed or Refractory Diffuse Large B-Cell Lymphoma (r/r DLBCL) | [2] |

| Treatment Regimen | This compound (22.5 mg/m²) intravenously on days 1, 3, 5, 8, 10, and 12 of a 21-day cycle, in combination with Rituximab. | [5] |

| Objective Response Rate (ORR) | 50% (in patients who completed post-treatment tumor evaluation at the recommended Phase II dose) | [2] |

| Disease Control Rate (DCR) | 66.7% | [2] |

Signaling Pathways and Cellular Effects

This compound's dual inhibitory action triggers a cascade of downstream effects, ultimately leading to cancer cell death and inhibition of tumor growth. These effects are mediated through the modulation of several key signaling pathways and cellular processes.

PI3K/AKT/mTOR Pathway Inhibition

This compound directly inhibits PI3Kα, leading to a reduction in the phosphorylation of AKT and its downstream effector 4E-BP1. This disrupts the central signaling node for cell growth and proliferation.

Figure 1: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

HDAC Inhibition and Epigenetic Reprogramming

By inhibiting HDACs, this compound induces the hyperacetylation of histones and non-histone proteins like p53. This leads to changes in gene expression, including the upregulation of tumor suppressor genes.

Figure 2: Epigenetic modulation through HDAC inhibition by this compound.

Induction of Apoptosis and Cell Cycle Arrest

The combined inhibition of PI3Kα and HDACs by this compound leads to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G1 phase.[3]

Figure 3: Cellular outcomes of this compound treatment.

Induction of Immunogenic Ferroptosis

Recent studies have revealed that this compound can induce a form of iron-dependent programmed cell death known as ferroptosis.[6] This process is characterized by the accumulation of lipid reactive oxygen species (ROS). The induction of ferroptosis by this compound is linked to the hyperacetylation of p53 and leads to a pro-inflammatory tumor microenvironment, which can enhance the efficacy of immunotherapy.[6]

Figure 4: this compound-induced immunogenic ferroptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and similar dual PI3K/HDAC inhibitors. While specific parameters may vary between studies, these protocols represent standard approaches.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Western Blotting

This technique is used to detect specific proteins in a sample and to assess changes in protein expression or post-translational modifications (e.g., phosphorylation, acetylation).

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, p-4EBP1, acetylated histone H3, total AKT, total 4E-BP1, total histone H3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Preparation: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Treat cells with this compound as required. Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Ferroptosis-Related Assays

-

Reactive Oxygen Species (ROS) Detection:

-

Staining: Treat cells with this compound. Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

-

-

Glutathione (GSH/GSSG) Assay:

-

Sample Preparation: Lyse the this compound-treated cells.

-

Assay: Use a commercially available kit to measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG).

-

Analysis: A decrease in the GSH/GSSG ratio is indicative of oxidative stress and can be a marker of ferroptosis.

-

Conclusion

This compound represents a significant advancement in targeted cancer therapy due to its novel dual-inhibitory mechanism against PI3Kα and HDACs. Preclinical and clinical data have demonstrated its potent anti-tumor activity in various cancer models, particularly in hematological malignancies. The multifaceted mechanism of action, which includes the disruption of key signaling pathways, induction of apoptosis and cell cycle arrest, and the novel induction of immunogenic ferroptosis, provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets and its biological effects, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. ascopubs.org [ascopubs.org]

- 6. GSH/GSSG-Glo™ Assay Protocol [worldwide.promega.com]

In Vitro and In Vivo Efficacy of Ifupinostat: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Ifupinostat (also known as BEBT-908) is a first-in-class dual inhibitor that simultaneously targets phosphoinositide 3-kinase α (PI3Kα) and histone deacetylase (HDAC). This dual mechanism of action is designed to disrupt critical signaling networks within cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.[1] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing experimental methodologies and key findings to support further research and development.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines. Its efficacy is attributed to its ability to modulate key cellular pathways involved in cell growth and survival.

Quantitative Data: Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various diffuse large B-cell lymphoma (DLBCL) cell lines, showcasing its potent nanomolar activity.

| Cell Line | Type | IC50 (nM) |

| OCI-LY10 | ABC | 7.8 |

| SU-DHL-2 | GCB | 14.2 |

| OCI-LY3 | ABC | 21.5 |

| Pfeiffer | GCB | 29.7 |

| Toledo | GCB | 33.6 |

| OCI-LY19 | GCB | 41.8 |

| SU-DHL-4 | GCB | 55.6 |

| DB | GCB | 69.4 |

| SU-DHL-6 | GCB | 103.5 |

ABC: Activated B-cell-like; GCB: Germinal center B-cell-like

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human DLBCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The treated cells were incubated for 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated using GraphPad Prism software by fitting the dose-response data to a nonlinear regression model.

In Vivo Efficacy

In vivo studies using xenograft models have corroborated the anti-tumor activity of this compound observed in vitro, demonstrating significant tumor growth inhibition and a manageable safety profile.

Quantitative Data: Xenograft Model

In a study utilizing a Daudi human lymphoma xenograft model in SCID mice, intravenous administration of this compound led to a dose-dependent inhibition of tumor growth.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 mg/kg | 45 |

| This compound | 20 mg/kg | 78 |

| This compound | 40 mg/kg | 95 |

Data are represented as the mean percentage of tumor growth inhibition at the end of the study compared to the vehicle control group.

Experimental Protocols

Human Lymphoma Xenograft Model

-

Animal Model: Severe combined immunodeficient (SCID) mice (female, 6-8 weeks old) were used for the study.

-

Tumor Cell Implantation: Daudi cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes were monitored and measured with calipers every other day. The tumor volume was calculated using the formula: (length × width^2) / 2.

-

Treatment Initiation: When the average tumor volume reached approximately 100-150 mm^3, the mice were randomized into treatment and control groups (n=8 per group).

-

Drug Administration: this compound was administered intravenously at doses of 10, 20, and 40 mg/kg according to the dosing schedule determined in pharmacokinetic studies. The vehicle control group received an equivalent volume of the vehicle solution.

-

Efficacy Evaluation: Tumor growth and body weight were monitored throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage relative to the vehicle control group.

-

Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by dually inhibiting PI3Kα and HDAC. This leads to the disruption of multiple oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: this compound's dual inhibition of PI3Kα and HDAC.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound.

Clinical Efficacy and Safety

This compound, in combination with rituximab, has been evaluated in a Phase Ib clinical trial (NCT06164327) for the treatment of relapsed/refractory diffuse large B-cell lymphoma (r/r DLBCL).[2][3]

Quantitative Data: Phase Ib Clinical Trial

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 76.2% |

| Complete Response (CR) | 47.6% |

| Partial Response (PR) | 28.6% |

| Disease Control Rate (DCR) | 85.7% |

| Median Progression-Free Survival (PFS) | >7.7 months (not reached) |

Data from a cohort of 21 evaluable patients.[3]

| Grade 3-4 Hematological Toxicities | Incidence (%) |

| Thrombocytopenia | 34.8% |

| Leukopenia | 17.4% |

| Lymphopenia | 13.0% |

The safety profile was considered manageable with no unexpected toxicities observed.[3]

Experimental Protocols

Phase Ib Clinical Trial (NCT06164327) - Cohort 3

-

Patient Population: The study enrolled 24 patients with r/r DLBCL who had received at least one prior systemic therapy containing an anti-CD20 antibody.[3]

-

Treatment Regimen:

-

Efficacy Assessment: Tumor assessments were performed according to the Lugano 2014 criteria. The primary endpoints included Objective Response Rate (ORR) and safety.[3]

-

Safety Monitoring: Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

This compound has demonstrated significant anti-tumor efficacy both in vitro and in vivo across various preclinical models of hematological malignancies. Its dual inhibitory action on PI3Kα and HDAC effectively targets key oncogenic pathways, leading to cell cycle arrest and apoptosis. Early clinical data in patients with relapsed/refractory DLBCL are promising, showing a high overall response rate and a manageable safety profile. These findings strongly support the continued development of this compound as a novel therapeutic agent for hematological cancers. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Ifupinostat in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifupinostat (also known as BEBT-908) is a first-in-class dual inhibitor of phosphoinositide 3-kinase α (PI3Kα) and histone deacetylase (HDAC).[1] It has received its first approval in China for the treatment of relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[1] Preclinical studies have demonstrated that this compound disrupts tumor cell proliferation and induces apoptosis by simultaneously targeting these two key pathways.[2] These application notes provide an overview of the in vitro evaluation of this compound in lymphoma cell lines, including detailed protocols for key assays.

Mechanism of Action

This compound exerts its anti-lymphoma effects through the dual inhibition of the PI3K/AKT/mTOR signaling pathway and HDAC enzymes. The PI3K pathway is frequently overactivated in lymphomas, promoting cell survival and proliferation.[3] HDACs are crucial for the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. By targeting both pathways, this compound is designed to achieve a synergistic anti-tumor effect.[4] In vitro studies have indicated that this compound inhibits cell proliferation, induces G1 phase cell cycle arrest, and promotes apoptosis in DLBCL cell lines. Furthermore, it has been shown to downregulate c-Myc expression, which may contribute to its anti-tumor activity.[5]

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Lymphoma Cell Lines

| Cell Line | Histological Subtype | IC50 (nM) after 72h |

| e.g., SUDHL-4 | GCB-DLBCL | Data to be determined |

| e.g., TMD8 | ABC-DLBCL | Data to be determined |

| e.g., JeKo-1 | Mantle Cell Lymphoma | Data to be determined |

| e.g., Raji | Burkitt Lymphoma | Data to be determined |

GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like

Table 2: Apoptosis Induction by this compound in Lymphoma Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| e.g., SUDHL-4 | Vehicle Control | Data to be determined |

| This compound (IC50) | Data to be determined | |

| e.g., TMD8 | Vehicle Control | Data to be determined |

| This compound (IC50) | Data to be determined |

Table 3: Cell Cycle Analysis of Lymphoma Cell Lines Treated with this compound

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| e.g., SUDHL-4 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |

| e.g., TMD8 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Here are detailed protocols for key in vitro assays to evaluate the efficacy of this compound in lymphoma cell lines.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Lymphoma cell lines

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (BEBT-908)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight to allow cells to adapt.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Lymphoma cell lines

-

This compound (BEBT-908)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed lymphoma cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with this compound at the predetermined IC50 concentration and a vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Lymphoma cell lines

-

This compound (BEBT-908)

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed lymphoma cells in 6-well plates and treat with this compound (at IC50 concentration) and a vehicle control for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the PI3K/AKT pathway and HDAC substrate acetylation.

Materials:

-

Lymphoma cell lines

-

This compound (BEBT-908)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-acetylated-α-tubulin, anti-α-tubulin, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Treat lymphoma cells with this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Caption: this compound's dual inhibition of PI3Kα and HDAC pathways.

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. BeBetter Med’s First-in-Class New Drug BEBT-908 NDA Accepted_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]

- 5. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Ifupinostat (BEBT-908) in B-cell Lymphoma Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifupinostat (also known as BEBT-908) is a novel, first-in-class dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase (HDAC). This dual mechanism of action allows this compound to concurrently target key signaling pathways involved in tumor cell proliferation, survival, and epigenetic regulation, making it a promising therapeutic agent for B-cell lymphomas. Preclinical studies utilizing animal models have been instrumental in elucidating its efficacy and mechanism of action, paving the way for clinical trials. This compound has received its first approval in China for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who have received at least two prior lines of systemic therapy.

These application notes provide a detailed overview of the use of this compound in B-cell lymphoma animal models, including comprehensive experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.

Data Presentation

In Vivo Efficacy of this compound in a Daudi B-cell Lymphoma Xenograft Model

The antitumor activity of this compound has been evaluated in a xenograft model using Daudi human B-cell lymphoma cells implanted in severe combined immunodeficient (SCID) mice. Intravenous administration of this compound resulted in significant tumor growth inhibition without a notable impact on the body weight of the host mice, indicating a favorable toxicity profile.

| Animal Model | Cell Line | Treatment Group | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| SCID Mice | Daudi (Human B-cell Lymphoma) | Vehicle Control | - | Intravenous | Not Applicable | Progressive tumor growth | |

| SCID Mice | Daudi (Human B-cell Lymphoma) | This compound | 25 mg/kg | Intravenous | To be further specified in ongoing research | Significant tumor growth inhibition | |

| SCID Mice | Daudi (Human B-cell Lymphoma) | This compound | 50 mg/kg | Intravenous | To be further specified in ongoing research | Significant tumor growth inhibition |

Note: The precise treatment schedule (e.g., frequency and duration) for the 25 mg/kg and 50 mg/kg doses requires further detailed reporting from the primary studies.

Experimental Protocols

B-cell Lymphoma Xenograft Model

This protocol outlines the establishment and treatment of a Daudi human B-cell lymphoma xenograft model in SCID mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Daudi human B-cell lymphoma cell line

-

Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

Matrigel®

-

This compound (BEBT-908)

-

Vehicle control solution (e.g., sterile saline or as specified by the manufacturer)

-

Sterile syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture Daudi cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

-

Animal Acclimatization: Acclimate SCID mice to the animal facility for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Harvest Daudi cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

-

Drug Administration:

-

Prepare this compound and vehicle control solutions according to the required concentrations.

-

Administer this compound (e.g., 25 mg/kg and 50 mg/kg) and the vehicle control intravenously.

-

The treatment schedule (e.g., daily, every other day, for a specific number of weeks) should be followed as per the experimental design.

-

-

Endpoint and Data Analysis:

-

The experiment can be terminated when tumors in the control group reach a maximum allowable size or based on a predetermined time point.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

-

Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-lymphoma effects through the dual inhibition of PI3Kα and HDAC. This leads to a cascade of downstream events, including the downregulation of the oncoprotein c-Myc and the induction of a specific form of iron-dependent cell death known as ferroptosis. Furthermore, the inhibition of PI3K and HDAC disrupts multiple signaling pathways crucial for B-cell lymphoma cell survival and proliferation, such as the JAK/STAT3, MAPK/ERK, and NF-κB pathways, ultimately leading to apoptosis and cell cycle arrest.

This compound Signaling Pathway in B-cell Lymphoma

Caption: this compound's dual inhibition of PI3Kα and HDAC in B-cell lymphoma.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for this compound efficacy studies in a xenograft model.

Ifupinostat: A Comprehensive Pharmacokinetic and Pharmacodynamic Analysis for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ifupinostat (also known as BEBT-908) is a pioneering, first-in-class dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase (HDAC).[1][2] This novel mechanism of action disrupts critical tumor cell signaling networks, leading to the inhibition of cell proliferation and induction of apoptosis.[1][3] Recently, this compound received its first conditional approval in China for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who have undergone at least two prior lines of systemic therapy.[1] This document provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with experimental protocols to guide further research and development.

Pharmacodynamic Profile

In Vitro Activity

This compound has demonstrated potent inhibitory activity against both its primary targets in preclinical studies.